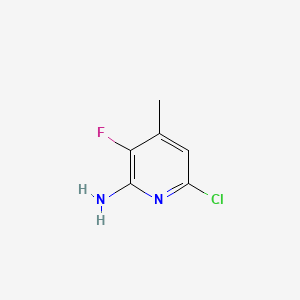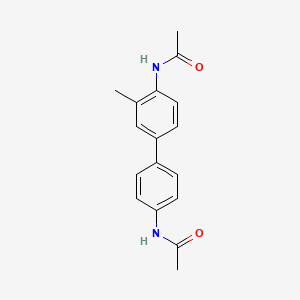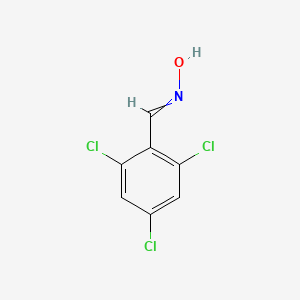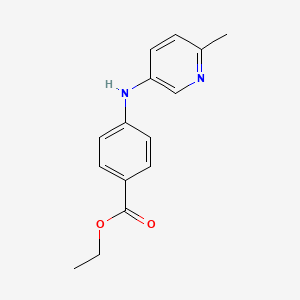
6-Chloro-3-fluoro-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-fluoro-4-methyl-2-Pyridinamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine typically involves the introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting with 2-chloro-3-fluoropyridine, the methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-fluoro-4-methyl-2-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-chloro-3-fluoro-4-methyl-2-Pyridinamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to form stable and bioactive compounds.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, providing effective control of pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials with specific properties such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-3-fluoro-N-methyl-2-pyridinamine
- 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
- 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Uniqueness
6-chloro-3-fluoro-4-methyl-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C6H6ClFN2 |
|---|---|
Poids moléculaire |
160.58 g/mol |
Nom IUPAC |
6-chloro-3-fluoro-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClFN2/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3,(H2,9,10) |
Clé InChI |
VTYGCVIRNJLCEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)

![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)

![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
